molecular formula C21H22F2N4O3 B4342445 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4342445
M. Wt: 416.4 g/mol
InChI Key: JFVCFVXDZSIPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is substituted with cyclopropyl, difluoromethyl, and 3,4-dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or modify existing ones.

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents, such as:

  • 5-cyclopropyl-7-(trifluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 5-cyclopropyl-7-(methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, for example, can enhance the compound’s stability and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O3/c1-29-17-6-3-12(9-18(17)30-2)7-8-24-21(28)14-11-25-27-16(19(22)23)10-15(13-4-5-13)26-20(14)27/h3,6,9-11,13,19H,4-5,7-8H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVCFVXDZSIPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
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5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
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5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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